5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Description
5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a spirocyclic compound featuring a cyclopropane ring fused to a 3'-indole moiety. The molecule is substituted with a bromine atom at the 5' position and an ethenyl (vinyl) group at the 1' position of the indole ring. Its molecular formula is C₁₂H₁₀BrNO, with a molecular weight of approximately 264.12 g/mol . The compound is synthesized via methods involving palladium-catalyzed cross-coupling or cyclopropanation reactions, as inferred from analogous spiro-indole syntheses . It is available commercially in high purity (≥97%) with stabilizers to prevent degradation .
The spirocyclopropane-indole scaffold is notable for its structural rigidity, which can enhance binding specificity in biological systems.
Properties
IUPAC Name |
5'-bromo-1'-ethenylspiro[cyclopropane-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-2-14-10-4-3-8(13)7-9(10)12(5-6-12)11(14)15/h2-4,7H,1,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBPCZPOWVPCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)Br)C3(C1=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a brominated indole derivative, which undergoes a series of transformations including cyclopropanation and vinylation .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow chemistry and the use of automated synthesizers can be utilized to streamline the production process. These methods are designed to be cost-effective and environmentally friendly, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one and related spiro-indole derivatives:
Key Observations:
Spiro Ring Size and Rigidity :
- The cyclopropane ring in the target compound imposes significant ring strain , favoring planar conformations that enhance binding precision in biological targets compared to larger rings (e.g., cyclohexane in ). Cyclopentane and cyclohexane analogs () exhibit greater conformational flexibility, which may reduce target specificity but improve solubility.
The carboxylic acid derivative () introduces polarity, enhancing aqueous solubility but likely reducing blood-brain barrier penetration.
Biological Activity :
- The unsubstituted 5'-bromo analog (CAS 875071-97-9) is a CDK8 inhibitor , suggesting the spirocyclopropane-indole core is critical for kinase binding .
- The carboxylic acid variant () shows activity as a reverse transcriptase inhibitor , highlighting how functional group additions redirect therapeutic applications.
Synthetic Complexity :
- Introducing the ethenyl group requires additional synthetic steps (e.g., Heck coupling), whereas the unsubstituted bromo-spiroindole is synthesized via direct cyclopropanation .
Commercial Availability :
- The target compound is priced at $295/250 mg (analogous vendor pricing ), while the unsubstituted 5'-bromo analog costs ~$200/250 mg . Larger spiro rings (e.g., cyclohexane) are less commonly available, reflecting higher synthetic difficulty .
Research Implications
The ethenyl-substituted spirocyclopropane-indole represents a promising scaffold for medicinal chemistry optimization. Its rigidity and tunable substituents make it suitable for targeting enzymes or receptors requiring precise steric complementarity. Comparative studies with cyclohexane/cyclopentane analogs could elucidate the role of ring strain in bioactivity.
Biological Activity
5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a complex organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C12H10BrNO
- Molecular Weight : 264.12 g/mol
- CAS Number : 1788054-77-2
- IUPAC Name : 5'-bromo-1'-vinylspiro[cyclopropane-1,3'-indolin]-2'-one
The compound features a spirocyclic structure that is characteristic of many biologically active indole derivatives, which are known for their diverse pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. For instance, studies have shown that compounds with similar structures can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. Specifically, related compounds have demonstrated significant anti-proliferative effects against various human colorectal cancer cell lines such as HCT116 and RKO, with IC50 values ranging from 4 to 26 nM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| (−)-CP2-disorazole C1 | HCT116 | 4 | Microtubule destabilization |
| 5'-Bromo analog | HCT15 | 26 | Induction of apoptosis |
| 5'-Bromo-1' ethenyl | RKO | 12 | Inhibition of tubulin polymerization |
The biological activity of this compound is believed to stem from its interaction with cellular targets such as tubulin. By binding to tubulin, the compound can inhibit its polymerization, leading to disrupted microtubule dynamics which are crucial for cell division. Additionally, it may affect signaling pathways related to apoptosis and cell cycle regulation .
Case Studies
Several studies have highlighted the potential of this compound in cancer therapy:
- Study on Colorectal Cancer Cells :
- Microtubule Disruption :
Q & A
Basic Research Questions
Q. How can the synthesis of 5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one be optimized for reproducibility and yield?
- Methodological Answer : A four-step synthetic route is recommended, starting with functionalization of the indole scaffold followed by spirocyclization. Key steps include bromination at the 5'-position and introduction of the ethenyl group via cross-coupling reactions. Purification via column chromatography (e.g., PE:EA = 13:1) improves yield and purity . Characterization should combine elemental analysis, IR, and multinuclear NMR (¹H, ¹³C) to confirm regiochemistry and functional groups .
Q. What analytical techniques are critical for confirming the spirocyclic structure and substituent positions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving spirocyclic geometry and substituent orientation. Refinement using SHELXL (via SHELX suite) ensures accurate bond-length and angle measurements . Complementary ¹H-¹³C HSQC and HMBC NMR experiments validate through-space and through-bond correlations, particularly for the cyclopropane-indole junction .
Q. How does the ethenyl group influence the compound’s reactivity in further functionalization?
- Methodological Answer : The ethenyl group enables site-specific reactions such as epoxidation, dihydroxylation, or cross-coupling (e.g., Heck reactions). Comparative studies with non-ethenyl analogs (e.g., 5'-Bromo-spiroindole derivatives) reveal enhanced electrophilic reactivity at the ethenyl site, as evidenced by bromocyclopropane derivative reactivity patterns .
Advanced Research Questions
Q. How can stereochemical contradictions between NMR and X-ray data be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). Use variable-temperature NMR to assess conformational flexibility. For XRD, apply the Flack parameter to validate absolute configuration and detect racemic twinning . Cross-validate with DFT-optimized structures to reconcile differences .
Q. What strategies are effective for handling twinned crystals or high-resolution X-ray data?
- Methodological Answer : For twinned crystals, SHELXL’s twin refinement module (BASF, TWIN commands) is critical. High-resolution data (>1.0 Å) benefit from aspherical scattering models (e.g., Hirshfeld atom refinement) to resolve electron density ambiguities near heavy atoms like bromine .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological targets?
- Methodological Answer : Design analogs with modifications to the ethenyl group, cyclopropane ring, or bromine position. Use in silico docking (e.g., AutoDock Vina) to predict binding modes, followed by enzymatic assays (e.g., kinase inhibition, referencing spiro-azaindoline inhibitors ). Correlate steric/electronic properties (Hammett σ values) with activity trends.
Q. What computational methods predict cyclopropane ring strain and its impact on stability?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates ring strain energy. Compare with SC-XRD-derived geometric parameters (e.g., bond angles, torsional strain) to quantify destabilization effects. Molecular dynamics simulations (AMBER/CHARMM) assess conformational stability in solution .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental spectroscopic data (e.g., IR stretching frequencies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
